4-methoxy-1-methyl-2(1H)-pteridinone

Chemical Identity Quality Control Procurement Specification

4-Methoxy-1-methyl-2(1H)-pteridinone is a synthetic, low-molecular-weight (192.17 g/mol) pteridinone derivative with the molecular formula C₈H₈N₄O₂. It is commercially available from multiple vendors at a typical purity of ≥95%, exclusively for research and development purposes.

Molecular Formula C8H8N4O2
Molecular Weight 192.17g/mol
Cat. No. B493284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1-methyl-2(1H)-pteridinone
Molecular FormulaC8H8N4O2
Molecular Weight192.17g/mol
Structural Identifiers
SMILESCN1C2=NC=CN=C2C(=NC1=O)OC
InChIInChI=1S/C8H8N4O2/c1-12-6-5(9-3-4-10-6)7(14-2)11-8(12)13/h3-4H,1-2H3
InChIKeyFJCHXPYOOBDLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1-methyl-2(1H)-pteridinone (CAS 108175-68-4): Chemical Identity and Procurement Baseline


4-Methoxy-1-methyl-2(1H)-pteridinone is a synthetic, low-molecular-weight (192.17 g/mol) pteridinone derivative with the molecular formula C₈H₈N₄O₂ . It is commercially available from multiple vendors at a typical purity of ≥95%, exclusively for research and development purposes . The compound belongs to a broader class of pteridinones that have been extensively investigated as kinase inhibitors, particularly targeting EGFR, PI3K/mTOR, and PLK1 [1]. However, publicly available quantitative data specifically for this compound are extremely scarce, precluding rigorous head-to-head comparisons. This guide documents the available evidence with full transparency about its limitations.

Why Generic Substitution Fails for 4-Methoxy-1-methyl-2(1H)-pteridinone


Pteridinone derivatives cannot be treated as interchangeable entities due to their well-documented structure-activity relationships (SAR). A hallmark study demonstrated that introducing a methyl group at the C-4 position of the pteridinone core was necessary to achieve selectivity for PI3K and mTOR over other kinases [1]. 4-Methoxy-1-methyl-2(1H)-pteridinone bears a methoxy substituent at this critical C-4 position, a modification that is expected to produce distinct electronic, steric, and hydrogen-bonding properties compared to C-4 methyl, hydrogen, or amino analogs. Consequently, generic procurement of any pteridinone without verifying the specific substitution pattern carries a high risk of obtaining a compound with different target engagement, selectivity, and biological readout. The following sections assess the limited quantitative evidence available to substantiate these differentiation claims.

Quantitative Evidence Guide: 4-Methoxy-1-methyl-2(1H)-pteridinone Differentiation Data


Purity Specification as a Procurement-Relevant Baseline: ≥95% Purity Grade

The commercially supplied compound is specified at ≥95% purity by the vendor (Chemenu Catalog No. CM892577) . This purity level matches the typical specification for research-grade pteridinone intermediates and building blocks from major suppliers . No higher-purity (e.g., ≥98% or ≥99%) certified reference standard is documented in the public domain for this specific compound. Users requiring quantitative bioassay reproducibility should independently verify purity via HPLC or NMR upon receipt, as batch-to-batch variability has not been characterized in published literature.

Chemical Identity Quality Control Procurement Specification

Predicted Physicochemical Differentiation: Calculated logP Indicates Increased Lipophilicity vs. C-4 Amino Analogs

Computational property prediction tools estimate the logP of the target compound to be approximately 0.8–1.2 (estimated range from substructure-based algorithms). In contrast, the C-4 amino analog (4-amino-1-methylpteridin-2-one, CAS 89792-50-7) yields a predicted logP of approximately -0.2 to 0.3 . The higher calculated lipophilicity of the methoxy derivative suggests enhanced passive membrane permeability compared to the more polar amino congener. However, these values are computational estimates only; experimentally measured logP or logD data are not available for either compound. Comparative in vitro permeability assays (e.g., PAMPA or Caco-2) have not been reported.

Physicochemical Properties logP Drug-likeness In Silico Prediction

Synthetic Utility as a pteridinone Core Intermediate with a Pre-installed C-4 Methoxy Leaving Group

The compound's structure—bearing a methoxy group at the C-4 position and a methyl group at N-1—positions it as a versatile late-stage intermediate for the synthesis of 4-substituted dihydropteridinone kinase inhibitors [1]. The C-4 methoxy group can serve as a leaving group for nucleophilic aromatic substitution with amines, enabling rapid diversification of the C-4 position [2]. In comparison, the corresponding 4-chloro analog (4-chloro-1-methyl-2(1H)-pteridinone) is more reactive toward nucleophilic displacement but also more susceptible to hydrolysis and requires stricter handling conditions. No quantitative reaction yield data comparing the methoxy vs. chloro intermediate have been published for this specific compound.

Synthetic Chemistry Building Block Kinase Inhibitor Synthesis Medicinal Chemistry

Recommended Research Application Scenarios for 4-Methoxy-1-methyl-2(1H)-pteridinone


Synthetic Intermediate for Focused Kinase Inhibitor Libraries

The compound is best deployed as a key building block in the parallel synthesis of 4-amino-substituted pteridinone libraries targeting kinases such as EGFR, PI3K/mTOR, or PLK1 [1]. Its pre-installed methoxy leaving group at the critical C-4 position enables late-stage diversification with structurally diverse amines, a strategy aligned with the SAR findings of Liu et al. (2010) that established the C-4 position as a selectivity-determining locus for PI3K/mTOR inhibitors [2].

Negative Control or Reference Compound in Kinase Profiling Assays

Given that closely related 4-methyl and 4-amino pteridinone analogs have documented inhibitory activity against PI3K and mTOR with IC₅₀ values in the nanomolar to sub-micromolar range, the 4-methoxy derivative may serve as a negative control compound in kinase profiling panels to assess the contribution of the C-4 substituent to target engagement [1]. However, the actual inhibitory potency of this compound against any kinase target remains uncharacterized and must be experimentally established before use.

Physicochemical Probe for Structure-Permeability Relationship Studies

The predicted lipophilicity difference between the 4-methoxy compound (estimated logP ~0.8–1.2) and the 4-amino analog (estimated logP ~ -0.2–0.3) makes this compound a candidate for comparative passive permeability studies (e.g., PAMPA assay) to validate computational predictions of how C-4 substitution modulates membrane permeability in the pteridinone scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-1-methyl-2(1H)-pteridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.